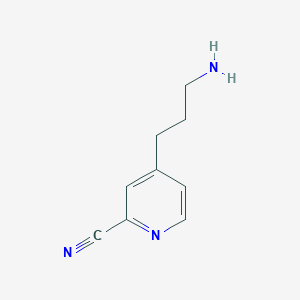![molecular formula C30H36ClN3O5S B12635458 Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a butanoic acid backbone with multiple functional groups, including a sulfonyl group, a dimethylamino group, and a chloro-substituted phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the butanoic acid backbone, the introduction of the sulfonyl group, and the attachment of the dimethylamino and chloro-substituted phenyl groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale chemical reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity. Techniques such as distillation, crystallization, and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the phenyl rings.
Reduction: Reduction reactions could target the sulfonyl group or the carbonyl group.
Substitution: Substitution reactions might occur at the chloro-substituted phenyl group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study the effects of specific functional groups on biological activity or as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound could have potential as a drug candidate or as a tool for studying disease mechanisms and developing new therapies.
Industry
In industry, it might be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid derivatives: Other butanoic acid derivatives with different functional groups.
Sulfonyl-containing compounds: Compounds with sulfonyl groups that have similar chemical properties.
Dimethylamino-substituted compounds: Compounds with dimethylamino groups that exhibit similar reactivity.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H36ClN3O5S |
|---|---|
Peso molecular |
586.1 g/mol |
Nombre IUPAC |
2-[[2-[4-[3-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]phenyl]-2,6-dimethylphenyl]-2-oxoethyl]amino]-4-(dimethylamino)butanoic acid |
InChI |
InChI=1S/C30H36ClN3O5S/c1-18-15-28(19(2)14-25(18)31)40(38,39)33-24-9-7-8-22(16-24)23-12-20(3)29(21(4)13-23)27(35)17-32-26(30(36)37)10-11-34(5)6/h7-9,12-16,26,32-33H,10-11,17H2,1-6H3,(H,36,37) |
Clave InChI |
PVONPAVVJSPFQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)CNC(CCN(C)C)C(=O)O)C)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


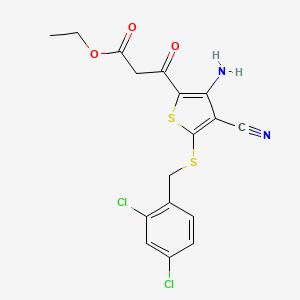
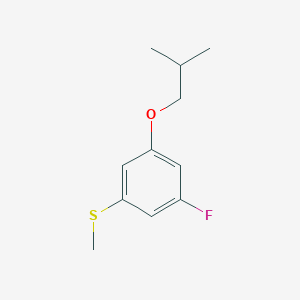
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12635390.png)
![(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B12635391.png)
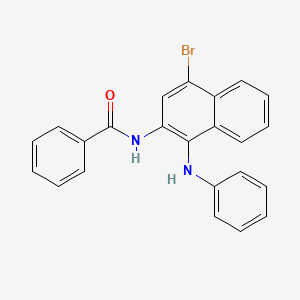
![1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine](/img/structure/B12635413.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B12635416.png)
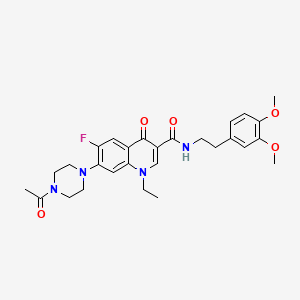
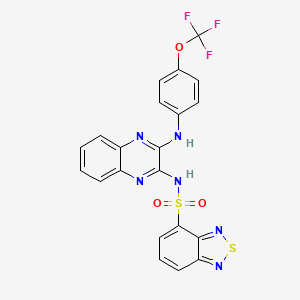
![3-[tert-Butyl(ethyl)amino]propanenitrile](/img/structure/B12635434.png)

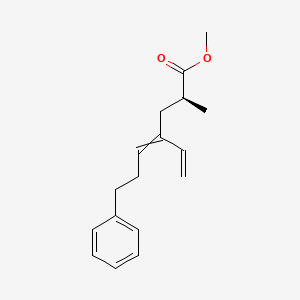
![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
